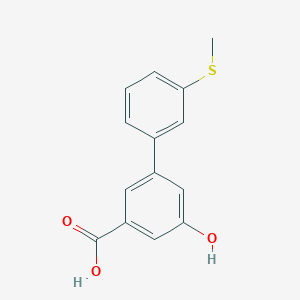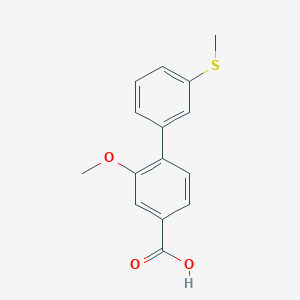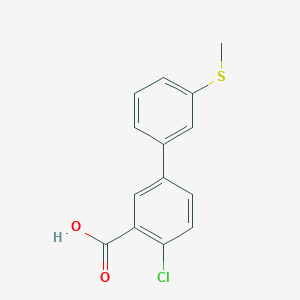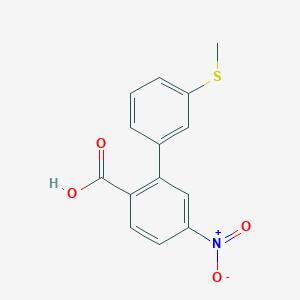
4-(3-Methylthiophenyl)-2-nitrobenzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Methylthiophenyl)-2-nitrobenzoic acid is an organic compound that features a nitrobenzoic acid core substituted with a 3-methylthiophenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methylthiophenyl)-2-nitrobenzoic acid typically involves a multi-step process:
Substitution: The 3-methylthiophenyl group is introduced via a substitution reaction, often using a suitable thiophenyl halide and a base to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for nitration and substitution steps, as well as advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
4-(3-Methylthiophenyl)-2-nitrobenzoic acid can undergo several types of chemical reactions:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Oxidation: The methyl group on the thiophenyl ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Oxidation: Potassium permanganate, acidic or basic conditions.
Substitution: Various electrophiles, depending on the desired substitution.
Major Products Formed
Reduction: 4-(3-Methylthiophenyl)-2-aminobenzoic acid.
Oxidation: 4-(3-Carboxythiophenyl)-2-nitrobenzoic acid.
Substitution: Products vary based on the electrophile used.
科学研究应用
4-(3-Methylthiophenyl)-2-nitrobenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and inhibition due to its structural similarity to certain biological molecules.
Medicine: Investigated for its potential as a precursor to pharmaceutical compounds.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
作用机制
The mechanism of action of 4-(3-Methylthiophenyl)-2-nitrobenzoic acid depends on its specific application:
Enzyme Inhibition: The compound may act as an inhibitor by binding to the active site of an enzyme, preventing substrate binding and subsequent catalytic activity.
Molecular Targets: Potential targets include enzymes involved in metabolic pathways or signal transduction processes.
Pathways Involved: The exact pathways would depend on the specific enzyme or biological process being studied.
相似化合物的比较
Similar Compounds
4-(3-Methylphenyl)-2-nitrobenzoic acid: Similar structure but lacks the sulfur atom in the thiophenyl group.
4-(3-Methylthiophenyl)-2-aminobenzoic acid: Similar structure but with an amine group instead of a nitro group.
Uniqueness
4-(3-Methylthiophenyl)-2-nitrobenzoic acid is unique due to the presence of both a nitro group and a thiophenyl group, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for a wide range of chemical modifications and applications that are not possible with simpler analogs.
属性
IUPAC Name |
4-(3-methylsulfanylphenyl)-2-nitrobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO4S/c1-20-11-4-2-3-9(7-11)10-5-6-12(14(16)17)13(8-10)15(18)19/h2-8H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIJLFBHRXBPBKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C2=CC(=C(C=C2)C(=O)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














